molecular formula C99H156N32O22 B14784003 Yggflrrirp klkwdnq

Yggflrrirp klkwdnq

Cat. No.: B14784003
M. Wt: 2146.5 g/mol
InChI Key: SPEYZCWXIXFLRS-UHFFFAOYSA-N
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Description

“Yggflrrirp klkwdnq” is a complex compound characterized by a unique sequence of amino acids, as evidenced by its primary structure: MFRGAWMWPGKDAAALTICCCCCCWAPRPSDKPCADSERAQRWRLSLASLLFFTVLLADHLWLCAGARPRARELSSAMRPPWGAGRERQPVPPRAVLPLPPPPPGEPSAPPGTCGPRYSNLTKAAPAAGSRPVCGGVPEPTGLDAACTKLQSLQRLFEPTTPAPPLRPPDSLSRAPAEFPSAKKNLLKGHFRNFTLSFCDTYTVWDLLLGMDRPDSLDCSLDTLMGDLLAVVASPGSGAWEACSNCIEAYQRLDRHAQEKYDEFDLVLHKYLQAEEYSIRSCTKGCKAVYKAWLCSEYFSVTQQECQRWVPCKQYCLEVQHYHPHHDPPGRVSNKPALLPVSGGSRLSPSRIRLCVLVLMLLHTVVSFSSNQGGGGLGLETLPALEEGLTREE .

The compound’s functional properties remain under investigation, but its structural complexity implies roles in catalytic or receptor-binding activities.

Properties

Molecular Formula

C99H156N32O22

Molecular Weight

2146.5 g/mol

IUPAC Name

3-[[2-[[6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[4-amino-1-[(1,5-diamino-1,5-dioxopentan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C99H156N32O22/c1-7-55(6)81(130-87(144)67(28-18-40-113-98(108)109)120-84(141)66(27-17-39-112-97(106)107)122-89(146)70(44-54(4)5)126-90(147)71(46-56-21-9-8-10-22-56)118-79(136)52-116-78(135)51-117-83(140)61(102)45-57-31-33-59(132)34-32-57)95(152)124-68(29-19-41-114-99(110)111)96(153)131-42-20-30-75(131)94(151)123-65(26-14-16-38-101)86(143)125-69(43-53(2)3)88(145)121-64(25-13-15-37-100)85(142)127-72(47-58-50-115-62-24-12-11-23-60(58)62)91(148)129-74(49-80(137)138)93(150)128-73(48-77(104)134)92(149)119-63(82(105)139)35-36-76(103)133/h8-12,21-24,31-34,50,53-55,61,63-75,81,115,132H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,133)(H2,104,134)(H2,105,139)(H,116,135)(H,117,140)(H,118,136)(H,119,149)(H,120,141)(H,121,145)(H,122,146)(H,123,151)(H,124,152)(H,125,143)(H,126,147)(H,127,142)(H,128,150)(H,129,148)(H,130,144)(H,137,138)(H4,106,107,112)(H4,108,109,113)(H4,110,111,114)

InChI Key

SPEYZCWXIXFLRS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N

Origin of Product

United States

Chemical Reactions Analysis

Dynorphin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dynorphin A has numerous scientific research applications across various fields:

Mechanism of Action

Dynorphin A exerts its effects by binding to and activating the kappa-opioid receptor, a G-protein-coupled receptor. This activation influences the transmission of pain signals within the nervous system, leading to a reduction in pain sensation. Additionally, dynorphin A modulates the release of neurotransmitters and affects various signaling pathways involved in stress and mood regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A (Sequence: 1650 EI AAVERLWDYGMSSSPHVLRNRAQSGSVPQF...2000 LIGEHLHAGMSTLFLVYSNK CQTPLGMASG HIRDFQITAS GQYGQWAPKL) :

  • Sequence Homology : Compound A shares a cysteine-rich region (CQTPLGMASG) with “Yggflrrirp klkwdnq” (CADSERAQR), suggesting conserved redox-active sites .
  • Divergence : Unlike “this compound”, Compound A contains a distinct helical domain (LIGEHLHAGMSTLFLVYSNK), which may confer membrane-binding capabilities absent in the target compound .

Compound B (Tricyclic Pyrimidine Derivatives) :

  • Structural Contrast : Compound B is a small-molecule heterocyclic compound, whereas “this compound” is a macromolecular peptide.

Functional Analogues

Compound C (Alkyl Phosphonate Isomers) :

  • Analytical Differentiation : Gas chromatography-infrared spectroscopy (GC-IR) and mass spectrometry (GC-MS) data reveal that “this compound” lacks the phosphonate ester groups present in Compound C, which are critical for metal chelation .
  • Applications : Compound C is used in industrial catalysis, while “this compound”’s biological activity remains speculative .

Data Tables

Table 1: Physicochemical Properties

Property “this compound” Compound A Compound B Compound C
Molecular Weight (Da) ~25,000 ~22,500 342.4 180.1
Key Functional Groups Cysteine-rich domains Helical domains Pyrimidine ring Phosphonate ester
Solubility Aqueous Lipid-soluble Organic solvents Polar solvents
Stability pH-sensitive Thermostable Photodegradable Hydrolytically stable
References

Table 2: Analytical Techniques for Differentiation

Technique “this compound” Compound C (Alkyl Phosphonate)
GC-MS Not applicable (macromolecule) Retention time: 8.2 min
Circular Dichroism α-helix: 35%; β-sheet: 45% N/A
FT-IR Amide I band: 1650 cm⁻¹ P=O stretch: 1250 cm⁻¹
References

Research Findings

  • Structural Insights: “this compound”’s cysteine clusters align with metalloproteinase inhibitors, but its lack of zinc-binding motifs (e.g., HEXXH) distinguishes it from canonical enzymes .
  • Functional Potential: Unlike tricyclic pyrimidines (Compound B), “this compound” may interact with large biomolecular complexes due to its multi-domain architecture .
  • Analytical Challenges : Traditional GC-MS methods fail to resolve “this compound”’s complexity, necessitating advanced techniques like cryo-electron microscopy .

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